molecular formula C13H10ClFN2O B14915860 4-Chloro-N-(4-fluorobenzyl)picolinamide

4-Chloro-N-(4-fluorobenzyl)picolinamide

Cat. No.: B14915860
M. Wt: 264.68 g/mol
InChI Key: ANUVJMMQMBEAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Picolinamide (B142947) Scaffold in Contemporary Academic Research

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. The pyridine (B92270) ring, a nitrogen-bearing heterocycle, imparts favorable properties such as improved water solubility and the ability to form crucial hydrogen bonds with biological macromolecules. rsc.orgnih.gov

Academic research has demonstrated the broad utility of the picolinamide core in developing inhibitors for various enzymes and modulators for receptors. A significant area of investigation is in oncology, where picolinamide derivatives have been designed as potent kinase inhibitors. For instance, novel series of picolinamide-based compounds have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.govnovartis.comgoogle.com Other research has focused on developing pan-PIM kinase inhibitors from the pyridyl carboxamide scaffold, as these kinases are often upregulated in many cancers. nih.gov

Beyond cancer, the picolinamide structure is integral to research in neurodegenerative diseases and metabolic disorders. Scientists have synthesized picolinamide derivatives that act as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. Furthermore, the scaffold has been utilized to create selective inhibitors for the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a target for treating metabolic syndromes like diabetes and obesity. mdpi.com The versatility of the picolinamide scaffold is also evident in its use in developing fungicides for agricultural applications and radioligands for medical imaging. nih.gov

Academic Significance of 4-Chloro-N-(4-fluorobenzyl)picolinamide and its Analogues

While this compound itself is not extensively documented as a final, biologically active agent in published literature, its significance lies in its role as a key chemical intermediate and a representative of a class of compounds with substantial research interest. Its structure, featuring a chlorinated picolinamide core and a fluorinated benzyl (B1604629) group, combines key pharmacophores that are prevalent in many biologically active molecules. The academic importance of this compound is best understood through the activities of its structural analogues, which highlight the potential applications derived from this specific molecular architecture.

Research into structurally similar compounds reveals a wide range of biological activities. Modifications to the picolinamide ring and the N-substituent lead to compounds with diverse therapeutic and practical applications. For example, analogues are being investigated as potential antitumor agents, PET imaging agents for neurodegenerative diseases, and agrochemicals.

Table 1: Selected Analogues of this compound and their Research Applications

The data from these analogues underscore the chemical tractability and strategic importance of the this compound structure. The chlorine atom on the pyridine ring and the fluorine on the benzyl group are common modifications used by medicinal chemists to modulate electronic properties, metabolic stability, and binding affinity. For instance, fluorination is a widely used strategy to enhance binding interactions and improve pharmacokinetic profiles.

One study detailed the synthesis of a series of picolinamide-based derivatives as VEGFR-2 inhibitors. Among them, compounds 8j and 8l showed significant antiproliferative activity against A549 (lung carcinoma) and HepG2 (liver cancer) cell lines, with IC₅₀ values comparable to or better than the reference drug Sorafenib. novartis.com

Table 2: In Vitro Antiproliferative Activity of Selected Picolinamide-Based VEGFR-2 Inhibitors

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

4-chloro-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H10ClFN2O/c14-10-5-6-16-12(7-10)13(18)17-8-9-1-3-11(15)4-2-9/h1-7H,8H2,(H,17,18)

InChI Key

ANUVJMMQMBEAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC=CC(=C2)Cl)F

Origin of Product

United States

Structure Activity Relationship Sar Studies of 4 Chloro N 4 Fluorobenzyl Picolinamide and Analogues

Analysis of Substituent Effects on Biological Activity

The biological profile of 4-Chloro-N-(4-fluorobenzyl)picolinamide is intricately linked to the nature and position of its substituents. Variations in halogenation patterns, the N-benzyl moiety, and other heterocyclic or aliphatic groups can profoundly impact the compound's potency and selectivity.

Influence of Halogenation Patterns on Efficacy and Selectivity

Halogen atoms, particularly chlorine and fluorine, play a pivotal role in the SAR of this picolinamide (B142947) series. The 4-chloro substituent on the picolinamide ring is a key feature. Studies on related picolinamide derivatives have demonstrated that the presence and position of chloro groups can significantly modulate antifungal activity. For instance, in a series of N-phenyl-imino-picolinamides, chloro-substituted derivatives exhibited the most potent antifungal activity against various soil-borne fungi. scialert.net

Specifically, N-phenyl-(3-chloro)-imino-picolinamide showed remarkable efficacy against Rhizoctonia solani and Alternaria alternata, with ED50 values of 29.1 µg/mL and 33.9 µg/mL, respectively. scialert.net The 4-chloro and 4-fluoro analogues also displayed considerable activity, with ED50 values ranging from 51.4 to 87.2 µg/mL against the same fungal strains. scialert.net This highlights the importance of the position and nature of the halogen on the phenylimino part of the molecule, suggesting that electronic and steric factors introduced by the halogen are critical for interaction with the biological target.

The 4-fluoro substitution on the N-benzyl group is another crucial determinant of activity. In the context of herbicidal picolinamides, the introduction of electron-withdrawing groups, such as fluorine, at the 3- or 4-positions of the benzyl (B1604629) ring has been shown to significantly enhance herbicidal activity. This suggests that the electronic properties of the benzyl ring are a key factor in the molecule's interaction with its target, potentially by modulating the binding affinity or the intrinsic activity of the compound.

Role of the N-benzyl Moiety in Ligand-Target Interactions

The N-benzyl moiety is integral to the biological activity of this class of compounds, serving as a critical component for anchoring the ligand to its target protein. The nature of the substituents on the benzyl ring can fine-tune the binding affinity and selectivity. As mentioned, electron-withdrawing groups on the benzyl ring tend to enhance herbicidal activity in related picolinamide series.

The following interactive data table illustrates the effect of substituents on the benzyl ring on the herbicidal activity of a series of N-benzyl-6-methylpicolinamides against Brassica juncea.

CompoundR (Substituent on Benzyl Ring)Inhibition Rate (%) at 100 mg/L
1H65
22-F75
33-F85
44-F90
52-Cl78
63-Cl88
74-Cl92
84-CH355
94-OCH350

Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles.

This data clearly indicates that electron-withdrawing substituents (F, Cl) at the 4-position of the benzyl ring lead to the highest herbicidal activity, while electron-donating groups (CH3, OCH3) result in reduced activity. This trend underscores the importance of the electronic landscape of the N-benzyl moiety for effective ligand-target interactions.

Impact of Heterocyclic and Other Substituents on Potency

While the core structure of this compound is defined by its picolinamide and N-benzyl components, the introduction of other heterocyclic or aliphatic groups can further modulate its biological activity. For example, in the development of novel herbicides based on the picolinic acid scaffold, the introduction of a substituted pyrazolyl ring at the 6-position of the picolinic acid has led to compounds with potent herbicidal activity. nih.govnih.gov

One such study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives demonstrated that these compounds exhibited significant inhibitory activity against the root growth of Arabidopsis thaliana, with some analogues showing much lower IC50 values than the commercial herbicide picloram. nih.gov This indicates that the incorporation of specific heterocyclic systems can dramatically enhance the desired biological effect.

The following interactive data table shows the IC50 values for the inhibition of A. thaliana root growth by a selection of these picolinic acid derivatives.

CompoundAryl Substituent on Pyrazole (B372694)IC50 (µM)
V-1Phenyl1.25
V-24-Fluorophenyl0.08
V-72,4-Difluorophenyl0.05
V-84-Chlorophenyl0.15
Picloram-2.50
Halauxifen-methyl-2.50

Data sourced from a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. nih.gov

These findings illustrate that strategic placement of heterocyclic moieties and further substitution on these rings can lead to a significant enhancement in potency.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For picolinamide derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to understand the structural requirements for activity. nih.gov

In a study of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides, a 3D-QSAR model was constructed using CoMFA. nih.gov The model was generated based on the IC50 values for the inhibition of A. thaliana root growth. Such models provide contour maps that visualize the regions around the molecule where steric bulk and electrostatic interactions are favorable or unfavorable for activity. These insights are invaluable for the rational design of new, more potent analogues. For instance, the contour maps might indicate that a bulky, electropositive substituent at a specific position on the aryl ring of the pyrazole moiety would enhance binding to the target protein, guiding the synthesis of next-generation compounds.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. For flexible molecules like this compound, which possess several rotatable bonds, understanding the preferred conformation is key to elucidating the mechanism of action.

Computational methods are often employed to explore the conformational space of bioactive molecules. nih.gov The bioactive conformation is the specific spatial arrangement of atoms that a molecule adopts when it binds to its biological target. Identifying this conformation can provide critical insights for drug design, as it reveals the precise shape and orientation required for optimal interaction. By understanding the conformational preferences of this compound and its analogues, researchers can design new compounds with constrained geometries that lock the molecule into its bioactive conformation, potentially leading to increased potency and selectivity.

Mechanism of Action Research for Picolinamide Derivatives

Target Identification and Validation in Relevant Biological Systems

The initial stages of characterizing the biological activity of 4-Chloro-N-(4-fluorobenzyl)picolinamide involve identifying and validating its molecular targets. Research into the broader class of picolinamide (B142947) derivatives suggests several key areas of interaction.

Modulation of G-Protein Coupled Receptors (GPCRs), including Metabotropic Glutamate (B1630785) Receptors (mGluRs)

Picolinamide derivatives have been identified as modulators of G-Protein Coupled Receptors (GPCRs), with a notable emphasis on metabotropic glutamate receptors (mGluRs). These receptors are crucial for modulating synaptic transmission and neuronal excitability in the central nervous system.

Structurally similar compounds to this compound have been shown to act as allosteric modulators of mGluRs. For instance, N-(4-chloro-3-methoxyphenyl)picolinamide has been identified as a potent and selective positive allosteric modulator (PAM) of mGluR4. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, thereby altering the receptor's response to the natural ligand, glutamate. nih.gov The allosteric binding pocket for picolinamide-like molecules on mGluRs is located within the seven-transmembrane (7TM) domain. nih.gov

The structure-activity relationship (SAR) of picolinamide derivatives at mGluR4 indicates that substitutions on both the picolinamide and the phenyl ring are critical for activity. For example, a 4-chloro substitution on the phenyl ring is often favorable for binding affinity. nih.gov This suggests that this compound likely interacts with mGluRs, potentially mGluR4, as a positive allosteric modulator.

Table 1: Activity of Picolinamide Derivatives at Metabotropic Glutamate Receptors

Compound Target Activity Type Key Findings
N-(4-chloro-3-methoxyphenyl)picolinamide mGluR4 Positive Allosteric Modulator (PAM) Potent and selective PAM with CNS penetration. nih.gov

Enzyme Inhibition Profiles (e.g., Kinases, Mitochondrial Complexes, Cholinesterases)

The inhibitory potential of picolinamide derivatives extends to various enzyme families, indicating a broad spectrum of possible therapeutic applications.

Kinases: Picolinamide-based derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in tumor angiogenesis. nih.gov Molecular docking studies of these derivatives have shown that they can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain. This suggests a potential for this compound to act as a kinase inhibitor, a mechanism relevant to oncology.

Mitochondrial Complexes: While direct evidence for this compound is lacking, related amide structures have been shown to inhibit mitochondrial complex III (succinate-cytochrome c reductase). This inhibition disrupts the electron transport chain, a vital process for cellular energy production.

Cholinesterases: A series of picolinamide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Structure-activity relationship studies revealed that the picolinamide scaffold is generally more potent than the corresponding benzamide scaffold. nih.gov Kinetic studies have indicated a mixed-type inhibition of AChE by these compounds. nih.gov

Table 2: Enzyme Inhibition Profile of Picolinamide and Related Derivatives

Compound Class Target Enzyme Type of Inhibition Key Findings
Picolinamide Derivatives Acetylcholinesterase (AChE) Mixed-type Picolinamide scaffold shows greater potency than benzamide. nih.govnih.gov

Fungal and Bacterial Pathogen Inhibition Mechanisms

Fungal Inhibition: Research has identified the fungal lipid-transfer protein Sec14p as a key target for the antifungal activity of picolinamide and benzamide derivatives. nih.govcumbria.ac.uknih.govresearchgate.net Sec14p is essential for the transport of phosphatidylinositol and phosphatidylcholine, which are crucial for protein transport from the trans-Golgi network. nih.gov Inhibition of Sec14p disrupts these processes, leading to fungal cell death. Notably, these compounds have shown selectivity for fungal Sec14p over its mammalian counterparts. researchgate.net

Bacterial Inhibition: Certain picolinamide derivatives have demonstrated potent and selective antibacterial activity, particularly against Clostridioides difficile. The mechanism of action for these compounds has been identified as the inhibition of cell wall peptidoglycan biosynthesis. nih.gov Macromolecular synthesis assays have confirmed that these derivatives specifically disrupt this pathway, with minimal impact on DNA, RNA, or protein synthesis. nih.gov This targeted action against bacterial cell wall synthesis is a hallmark of several effective antibiotics. sigmaaldrich.combiomol.comnih.gov

Molecular Interactions and Binding Site Elucidation

The efficacy of this compound and its derivatives is rooted in their specific molecular interactions with their biological targets.

For GPCRs, molecular docking studies of related picolinamide compounds at mGluRs have provided insights into their binding modes. The allosteric binding site in mGluRs is a pocket formed by transmembrane helices 2, 3, 5, 6, and 7. nih.gov Key residues within this pocket are thought to interact with the picolinamide core and its substituents.

In the context of fungal inhibition, the co-crystal structure of a picolinamide derivative with Sec14p has been determined. nih.gov This revealed that the inhibitor binds within the lipid-binding pocket of the protein. This structural information has been crucial for understanding the structure-activity relationships and for identifying the specific residues that confer resistance when mutated. nih.gov

For cholinesterase inhibition, molecular docking has shown that picolinamide derivatives can interact with both the catalytic active site and the peripheral anionic site of AChE. nih.gov This dual binding capability can contribute to their inhibitory potency.

Downstream Signaling Pathway Modulation

The interaction of this compound with its primary targets is expected to trigger a cascade of downstream signaling events.

Modulation of mGluRs by picolinamide derivatives can impact several intracellular signaling pathways. Group I mGluRs (mGlu1 and mGlu5) typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity. Group II (mGlu2, mGlu3) and Group III (mGlu4, mGlu6, mGlu7, mGlu8) receptors, including the likely target mGluR4, are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. nih.gov Therefore, as a putative positive allosteric modulator of mGluR4, this compound would be expected to enhance the glutamate-induced decrease in cAMP. mdpi.com

Inhibition of kinases such as VEGFR-2 directly impacts signaling pathways crucial for cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.com By blocking the kinase activity, picolinamide derivatives can prevent the phosphorylation of downstream effector proteins, leading to an anti-proliferative effect. researchgate.net

The disruption of fungal and bacterial cellular machinery, such as lipid transfer and cell wall synthesis, leads to stress responses and ultimately cell death, circumventing the need for complex downstream signaling modulation in the host for its primary antimicrobial effect.

Computational Chemistry and Modeling Studies

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding the binding mode and affinity of a potential drug candidate within the active site of its biological target.

In studies involving similar amide-based compounds, molecular docking has been widely used to identify potential new therapeutic targets and to elucidate structure-activity relationships. researchgate.net For 4-Chloro-N-(4-fluorobenzyl)picolinamide, a typical molecular docking workflow would involve preparing the 3D structure of the ligand and the chosen receptor. Using software such as AutoDock or Glide, the ligand is then placed into the binding site of the receptor, and various conformations are sampled. nih.gov The resulting ligand-receptor poses are scored based on a function that estimates the binding affinity (e.g., in kcal/mol).

The analysis of the best-scoring poses reveals key molecular interactions, such as:

Hydrogen Bonds: The amide group and the pyridine (B92270) nitrogen in this compound are potential hydrogen bond donors and acceptors, respectively, which can form critical interactions with amino acid residues like glutamine, histidine, or aspartate in a receptor's active site. nih.govresearchgate.net

Hydrophobic Interactions: The chloro-substituted pyridine ring and the fluorobenzyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein.

Pi-Interactions: The aromatic rings of the compound can participate in pi-pi stacking or T-shaped interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or histidine. researchgate.net

These predicted interactions provide a structural hypothesis for the compound's mechanism of action and can guide further optimization of the molecule to enhance its potency and selectivity. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of a molecule. niscpr.res.in Methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) are commonly used to obtain accurate information about a compound's structure and electronic distribution. prensipjournals.comresearchgate.net

For this compound, these calculations can yield several important parameters:

Optimized Molecular Geometry: The calculations determine the most stable three-dimensional conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. For this compound, negative potential would be expected around the oxygen and nitrogen atoms, while positive potential might be found near the amide hydrogen.

These theoretical calculations provide deep insights into the molecule's intrinsic properties, which are fundamental to its interaction with biological systems. prensipjournals.com

Calculated ParameterTypical Finding/Interpretation
HOMO EnergyIndicates the electron-donating ability of the molecule.
LUMO EnergyIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Energy GapRepresents the chemical reactivity and stability. A larger gap suggests higher stability.
Dipole MomentMeasures the overall polarity of the molecule, affecting its solubility and binding interactions.
Molecular Electrostatic Potential (MEP)Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the stability of a docked pose, explore the conformational flexibility of the ligand and receptor, and analyze the dynamics of their interaction. researchgate.net

An MD simulation of the this compound-receptor complex, typically performed using force fields like CHARMM or GAFF, would involve placing the complex in a simulated physiological environment (a box of water with ions). rsc.org The simulation is run for a duration of nanoseconds to microseconds, and the resulting trajectory is analyzed.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the binding mode is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. High fluctuation in certain receptor residues may indicate their role in ligand binding and conformational changes.

Interaction Stability: The persistence of key interactions (like hydrogen bonds) identified in docking can be monitored throughout the simulation. A high-occupancy hydrogen bond indicates a stable and important interaction.

MD simulations thus serve to validate and refine the results from molecular docking, providing a more realistic and comprehensive understanding of the binding event at an atomic level. rsc.org

In Silico Prediction of Biological Activity and ADME-Related Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools, such as SwissADME and pKCSM, provide rapid, cost-effective estimations of these properties, helping to identify potential liabilities early in the drug discovery process. researchgate.netrsc.orgjonuns.com

For this compound, these predictive models can assess a range of crucial properties:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted to estimate how well the compound would be absorbed after oral administration.

Distribution: Predictions include blood-brain barrier (BBB) penetration, which is critical for drugs targeting the central nervous system (CNS), and plasma protein binding (PPB), which affects the amount of free drug available to exert its effect. researchgate.net

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, indicating a potential for drug-drug interactions.

Excretion: Properties related to clearance, such as total clearance rate, are estimated.

Toxicity: Potential toxicities, such as hepatotoxicity or mutagenicity (Ames test), can be flagged by predictive algorithms. mdpi.com

These predictions help in prioritizing compounds with favorable drug-like properties for further experimental testing. jonuns.com

ADME PropertyPredicted ParameterImportance
AbsorptionHuman Intestinal Absorption (%)Indicates potential for oral bioavailability.
DistributionBlood-Brain Barrier (BBB) PermeationCrucial for CNS-acting drugs.
MetabolismCYP450 Substrate/InhibitorPredicts metabolic pathways and potential drug-drug interactions.
ExcretionTotal Clearance (log ml/min/kg)Estimates the rate at which the drug is removed from the body.
ToxicityAmes MutagenicityFlags potential for the compound to be carcinogenic.

Analytical Methodologies for Research on 4 Chloro N 4 Fluorobenzyl Picolinamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-Chloro-N-(4-fluorobenzyl)picolinamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR: Proton NMR spectroscopy would be used to identify the number and type of hydrogen atoms. Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the picolinamide (B142947) ring, the fluorobenzyl ring, and the methylene (B1212753) bridge. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the specific arrangement of these protons.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The number of signals would confirm the total number of unique carbon environments, and their chemical shifts would indicate the type of carbon (aliphatic, aromatic, carbonyl).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific technique to confirm its presence and chemical environment. It would show a single resonance, and its coupling with nearby protons could further confirm the structure of the fluorobenzyl group.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Picolinamide Ring Protons 7.5 - 8.5 120 - 150
Fluorobenzyl Ring Protons 7.0 - 7.4 115 - 165
Methylene (-CH₂-) Protons ~4.6 ~43
Amide (-NH-) Proton 8.5 - 9.5 N/A

Note: The table above presents predicted values based on the chemical structure and typical ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS and HRMS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): Standard MS would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight (264.68 g/mol ). The fragmentation pattern observed in the mass spectrum provides additional structural information, showing characteristic fragments from the cleavage of the amide bond or loss of substituents from the aromatic rings.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a definitive method to confirm the identity of this compound by distinguishing it from other compounds with the same nominal mass. For instance, an ESI-HRMS experiment would be expected to find a mass that very closely matches the calculated exact mass of the protonated molecule [C₁₃H₁₁ClFN₂O]⁺.

Expected Mass Spectrometry Data

Ion Type Calculated m/z
[M]⁺ 264.05

Note: The m/z values are based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-N stretching, C-Cl stretching, C-F stretching, and the vibrations of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could help in identifying the vibrations of the aromatic rings and the C-Cl bond.

Characteristic Vibrational Frequencies

Functional Group Expected IR Absorption (cm⁻¹)
N-H Stretch (Amide) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (Amide) 1630 - 1680
C=C Stretch (Aromatic) 1400 - 1600
C-F Stretch 1000 - 1400

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-High Performance Liquid Chromatography (UHPLC), are standard methods for the separation, identification, and quantification of this compound.

A typical reversed-phase HPLC method would be employed, using a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the compound's polarity. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), would likely be used to achieve good separation and peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, determined by its UV-Vis spectrum.

Typical HPLC/UHPLC Parameters

Parameter Description
Column Reversed-phase C18 or C8, with particle sizes of 5 µm for HPLC or <2 µm for UHPLC.
Mobile Phase A mixture of an aqueous solvent (e.g., water with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
Elution Isocratic or gradient elution.
Flow Rate 0.5-1.5 mL/min for HPLC; 0.2-0.7 mL/min for UHPLC.

| Detection | UV-Vis detector set at the wavelength of maximum absorbance (λmax). |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. unimi.it This hyphenated technique is ideal for detecting and quantifying trace amounts of this compound in complex matrices.

Following separation by HPLC or UHPLC, the eluent is introduced into the mass spectrometer. The compound is ionized (commonly using electrospray ionization - ESI), and then the precursor ion corresponding to the protonated molecule is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive method for quantification. This technique, often using multiple reaction monitoring (MRM), is the gold standard for quantitative analysis in many research fields. amazonaws.com

Radiochemical Purity and Molar Activity Determination for Labeled Compounds

In preclinical research, particularly for positron emission tomography (PET), picolinamide derivatives may be labeled with radionuclides. The determination of radiochemical purity and molar activity is critical for the validation of these radiotracers. While specific data for a radiolabeled version of this compound is not publicly available, the analytical methods can be understood from analogous compounds like [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide. nih.gov

Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. unm.edu This is a crucial quality control measure to ensure that any observed biological activity is attributable to the intended radiolabeled compound and not to radioactive impurities. unm.edu A common and precise method for determining radiochemical purity is High-Performance Liquid Chromatography (HPLC). nih.govunm.edu In this technique, the radiolabeled product is purified and analyzed using a semi-preparative or analytical HPLC system equipped with both a UV detector and a radioactivity detector. nih.gov The identity of the radiolabeled compound is confirmed by comparing its retention time with that of a non-radiolabeled, "cold" standard of the same compound. nih.govunm.edu For the related picolinamide, a purity of over 99% was achieved and verified by analytical HPLC. nih.gov

Molar activity (Aₘ) is a measure of the amount of radioactivity per unit mole of a compound (e.g., GBq/µmol). nih.gov It is a critical parameter for in vivo imaging studies involving receptors or binding sites, as high molar activity allows for the administration of a low mass of the compound, thereby avoiding unwanted pharmacological effects. nih.gov The molar activity is typically calculated by dividing the total radioactivity of the final product by the molar amount of the compound, which is determined using a calibration curve generated from a non-radiolabeled standard. nih.gov For the analogous compound [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide, the molar activity was determined to be 84.1 ± 11.8 GBq/µmol. nih.gov

Table 1: Radiochemical Analysis Data for a Related Picolinamide Analog Data sourced from research on [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide. nih.gov

ParameterMethodologyResult
Radiochemical PurityAnalytical High-Performance Liquid Chromatography (HPLC)> 99%
Molar Activity (Aₘ)Calculated from total radioactivity and molar amount via calibration curve84.1 ± 11.8 GBq/µmol
Radiochemical YieldDecay Corrected11.6 ± 2.9%

Crystallographic Analysis of Related Structures

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a compound. While the specific crystal structure of this compound is not described in available literature, analysis of structurally related picolinamides provides insight into the molecular geometry, conformation, and intermolecular interactions that are characteristic of this class of compounds.

Studies on compounds such as N-(4-methoxyphenyl)picolinamide and 3,6-Dichloro-N-(4-fluorophenyl)picolinamide reveal common structural features. nih.govnih.gov In these molecules, the crystal structure is often stabilized by a network of intermolecular interactions, including hydrogen bonds and other short contacts. nih.govnih.gov For instance, in 3,6-Dichloro-N-(4-fluorophenyl)picolinamide, the crystal structure is stabilized by C—H⋯O, C—H⋯F, and C—Cl interactions. nih.gov An intramolecular N—H⋯N hydrogen bond is also observed. nih.gov

The analysis typically involves measuring the diffraction pattern of X-rays scattered by a single crystal of the material. From this pattern, the electron density can be calculated, which allows for the determination of the mean positions of the atoms in the crystal, their chemical bonds, and other structural information. Key data points from a crystallographic analysis include the crystal system, space group, and unit cell dimensions (a, b, c). nih.govnih.govresearchgate.net The dihedral angle between the pyridine (B92270) and phenyl rings is another important parameter, indicating the degree of twist in the molecule's backbone. nih.govnih.gov

Table 2: Crystallographic Data for Related Picolinamide Structures

ParameterN-(4-methoxyphenyl)picolinamide nih.gov3,6-Dichloro-N-(4-fluorophenyl)picolinamide nih.govPicolinamide (Polymorph II) researchgate.net
Molecular FormulaC₁₃H₁₂N₂O₂C₁₂H₇Cl₂FN₂OC₆H₆N₂O
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/nPca2₁P2₁/c
a (Å)Not Specified24.921 (2)14.075 (3)
b (Å)Not Specified4.3735 (6)5.093 (1)
c (Å)Not Specified11.1723 (14)8.232 (2)
Dihedral Angle (Pyridine-Phenyl)14.25 (5)°42.5 (2)°N/A

Preclinical Biological Evaluation of Picolinamide Derivatives

In Vivo Efficacy Models Utilizing Animal Systems

There is no evidence in the scientific literature of 4-Chloro-N-(4-fluorobenzyl)picolinamide being tested in rodent models for any neurological disorders, including Parkinson's disease.

Animal Models for Antitumor Efficacy

There is no publicly available information on the evaluation of this compound in animal models for antitumor efficacy. Research on other picolinamide (B142947) derivatives has shown some potential in this area; for instance, a series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their ability to inhibit the proliferation of human cancer cell lines. mdpi.com One promising compound from this series significantly inhibited colon cancer growth in vivo. mdpi.com However, these findings are not directly applicable to this compound.

Selectivity Profiling against Off-Targets

No information is available in the public domain regarding the selectivity profiling of this compound against off-targets. Preclinical studies for other compounds, such as certain picolinamide-based PET imaging agents, have included selectivity assessments against related receptors, but this information is specific to the tested molecules and does not apply to this compound. nih.gov

Metabolic Stability and Preclinical Pharmacokinetic (PK) Characterization

There are no published studies detailing the metabolic stability or preclinical pharmacokinetic properties of this compound. In vitro methods using liver microsomes or hepatocytes are commonly employed to assess metabolic stability and predict in vivo clearance. researchgate.netif-pan.krakow.plspringernature.comyoutube.comnuvisan.com Preclinical pharmacokinetic studies in animal models are crucial for determining parameters like absorption, distribution, metabolism, and excretion. nih.govresearchgate.net However, no such data has been reported for this compound.

Degradation Pathways and Environmental Fate Research

Hydrolysis Studies and Identification of Degradation Products

Hydrolysis is a primary chemical degradation pathway for many organic compounds in aquatic environments. For 4-Chloro-N-(4-fluorobenzyl)picolinamide, hydrolysis studies are crucial to understanding its stability and the identity of its initial degradation products. The amide linkage in the molecule is a potential site for hydrolytic cleavage, which would lead to the formation of 4-chloropicolinic acid and (4-fluorophenyl)methanamine.

The rate of hydrolysis is dependent on pH and temperature. Generally, amide hydrolysis can be catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

Table 1: Hypothetical Hydrolytic Degradation Products of this compound

Degradation ProductChemical StructureFormation Pathway
4-chloropicolinic acidC₆H₄ClNO₂Hydrolysis of the amide bond
(4-fluorophenyl)methanamineC₇H₈FNHydrolysis of the amide bond

Further degradation of these primary products can occur, leading to simpler, more polar compounds. For instance, 4-chloropicolinic acid may undergo further degradation through the cleavage of the pyridine (B92270) ring.

Biotransformation and Biodegradation Mechanisms

Biotransformation, driven by microbial activity, is a key process in the environmental breakdown of organic molecules. The structural features of this compound, including its halogenated aromatic rings, influence its susceptibility to microbial attack.

The microbial degradation of chlorinated aromatic compounds often involves initial enzymatic reactions that modify the substituent groups. nih.gov For this compound, the cleavage of the carbon-halogen bond is a critical step. nih.gov Bacteria have evolved two main strategies for the degradation of such compounds: the removal of chlorine substituents directly from the aromatic ring or after the oxygenative cleavage of the ring. nih.gov

Key enzymes in these pathways include dioxygenases, which can hydroxylate the aromatic rings, making them more susceptible to cleavage. For example, catechol 1,2-dioxygenase is an enzyme known to be involved in the ortho-cleavage pathway of catechols, which can be intermediates in the degradation of aromatic compounds. nih.gov Cytochrome P450s and peroxidases are also crucial for the degradation of recalcitrant organohalogens. biorxiv.org

In natural environments, complex microbial consortia are responsible for the biodegradation of xenobiotic compounds. The degradation of this compound would likely be the result of the synergistic action of multiple microbial species. Some species may perform the initial breakdown of the parent compound, while others utilize the resulting intermediates.

Studies on similar chlorinated compounds have shown that bacterial consortia can achieve complete degradation, although sometimes the process can be slow or lead to the accumulation of intermediate metabolites. nih.gov For instance, in the degradation of 4-chloroaniline by a bacterial consortium, incomplete dechlorination and the accumulation of 4-chlorocatechol were observed, suggesting that the further breakdown of this intermediate was the rate-limiting step. nih.gov

Table 2: Hypothetical Microbial Consortium Activity on this compound

Microbial GenusPotential Role in DegradationKey Enzymes
PseudomonasInitial hydroxylation and ring cleavageDioxygenases, Monooxygenases
RhodococcusAmide bond hydrolysisAmidase
BacillusFurther metabolism of intermediatesDehydrogenases, Hydrolases

Photodegradation Studies

Photodegradation, or the breakdown of molecules by light, is another important environmental fate process, particularly in surface waters and on soil surfaces. The aromatic rings in this compound are expected to absorb UV radiation, which can lead to the cleavage of chemical bonds.

The primary photochemical reaction for halogenated aromatic compounds is often the cleavage of the carbon-halogen bond. researchgate.net This can lead to the formation of dehalogenated derivatives. For instance, irradiation of chloroquine, a compound with a chlorinated quinoline ring, results in dechlorination. Other potential photodegradation pathways include the oxidation of the benzyl (B1604629) group and the cleavage of the amide bond.

Table 3: Potential Photodegradation Products of this compound

Photodegradation ProductFormation Pathway
N-(4-fluorobenzyl)picolinamideReductive dechlorination of the picolinamide (B142947) ring
4-Chloro-N-(4-fluorobenzoyl)picolinamideOxidation of the benzyl methylene (B1212753) group
4-chloropicolinamide and 4-fluorobenzaldehydePhoto-induced cleavage of the amide bond

Environmental Monitoring and Fate Assessment Methodologies

To assess the environmental presence and fate of this compound and its degradation products, sensitive and specific analytical methods are required. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used technique for the detection and quantification of such compounds in environmental matrices like water and soil.

Liquid chromatography-mass spectrometry (LC-MS) allows for the separation of the parent compound from its various degradation products, while the mass spectrometer provides structural information for their identification. nih.gov For a comprehensive fate assessment, monitoring studies should be conducted in various environmental compartments over time to understand the persistence and transformation of the compound under real-world conditions.

Intellectual Property and Patent Landscape for Picolinamide Compounds

Analysis of Existing Patent Families Covering Picolinamide (B142947) Derivatives

A comprehensive analysis of the patent literature reveals that picolinamide derivatives are the subject of numerous patent families, primarily focused on their applications as kinase inhibitors in oncology and as fungicides in agriculture. While patents specifically claiming 4-Chloro-N-(4-fluorobenzyl)picolinamide are not prominently disclosed in broad searches, the existing patent families cover a wide range of structurally related compounds, providing a framework for understanding the protected chemical space.

Key therapeutic areas for patented picolinamide derivatives include the inhibition of various protein kinases involved in cell signaling pathways associated with cancer and inflammatory diseases. For instance, patent applications describe picolinamide compounds as inhibitors of Janus kinases (JAK), Pim kinases, and Raf kinases. These patents often claim a broad genus of compounds, characterized by a core picolinamide scaffold with variable substitution patterns on both the pyridine (B92270) ring and the N-aryl or N-benzyl group.

In the agricultural sector, patents for picolinamide derivatives focus on their fungicidal properties. These patents typically describe compounds with different substitution patterns on the picolinamide core and the N-aryl or N-benzyl moiety, aimed at achieving broad-spectrum activity against various phytopathogenic fungi.

A representative, though not exhaustive, overview of patent families covering picolinamide derivatives with similar structural motifs to this compound is presented below:

Patent Family ID (Example)Key Therapeutic/Application AreaGeneral Structural Features ClaimedRepresentative Assignee(s)
US-20120149681-A1Janus Kinase (JAK) InhibitorsSubstituted pyrrolopyridine and pyrrolopyrimidine derivatives, including picolinamide-like substructures.Incyte Corporation
CA2734415A1Pim Kinase InhibitorsPicolinamide derivatives with various substitutions on the pyridine and amide nitrogen.Unspecified
WO-2005049033-A1Receptor Tyrosine Kinase InhibitorsPyrazole (B372694) derivatives with picolinamide-like features.AstraZeneca AB
MX2017008440AFungicidesPicolinamides with diverse substitutions for protection against ascomycetes, basidiomycetes, etc.Unspecified

This table is for illustrative purposes and does not represent an exhaustive list of all patent families.

Identification of Novel Chemical Space and Inventive Contributions

The existing patent landscape for picolinamide derivatives, while extensive, still presents opportunities for novel inventive contributions. The novelty and non-obviousness of new chemical entities are the cornerstones of patentability. For a compound like this compound, its patentability would depend on whether this specific combination of a 4-chloro substituent on the picolinamide ring and a 4-fluorobenzyl group on the amide nitrogen has been previously disclosed or would be considered an obvious modification of known structures.

The inventive contributions in the field of picolinamide derivatives often lie in one or more of the following areas:

Novel Scaffolds and Substitution Patterns: The discovery of new substitution patterns on the picolinamide ring or the N-substituent that lead to unexpected improvements in activity, selectivity, or pharmacokinetic properties can be a significant inventive step. For example, while many patents cover halogenated picolinamides, the specific placement and combination of halogens in this compound could confer unique and unforeseeable advantages.

Improved Biological Activity and Selectivity: A key area for invention is the development of compounds with enhanced potency against a specific biological target (e.g., a particular kinase) or improved selectivity over other related targets, thereby reducing off-target effects.

Novel Therapeutic or Agricultural Applications: Discovering that a known or novel picolinamide derivative is effective for a new medical indication or has a unique spectrum of fungicidal activity can be a patentable invention.

Improved Pharmaceutical or Agrochemical Formulations: Inventions can also relate to new formulations of picolinamide compounds that enhance their stability, bioavailability, or ease of application.

Novel Synthesis Processes: The development of a more efficient, cost-effective, or stereoselective synthesis for a picolinamide derivative can also be the subject of patent protection.

Based on the analysis of the current patent landscape, the "white space" for new inventions in the picolinamide field may include:

Specific di- or tri-substituted N-benzylpicolinamides with unique halogen and/or other functional group combinations.

Picolinamide derivatives targeting novel kinase isoforms or fungal strains that are not adequately addressed by existing compounds.

Combination therapies involving picolinamide derivatives and other active agents to achieve synergistic effects.

Strategic Considerations for Research and Development within Patent Boundaries

Navigating the existing patent landscape is a critical strategic consideration for any research and development program focused on picolinamide derivatives. A thorough freedom-to-operate (FTO) analysis is essential to minimize the risk of infringing on existing patents. scienceopen.comdrugpatentwatch.comkangxin.comprocopio.comgfrlaw.com

Key strategic considerations include:

Early and Continuous Patent Landscape Monitoring: Regularly monitoring new patent applications and granted patents is crucial to stay informed about the evolving intellectual property landscape and to identify potential obstacles or opportunities.

Designing Around Existing Patents: R&D efforts should be directed towards identifying and exploring novel chemical space that is not covered by the claims of existing patents. This could involve exploring different substitution patterns, scaffold hopping, or targeting different biological pathways.

Focusing on Unmet Needs: Identifying and addressing unmet medical or agricultural needs can provide a strong basis for developing patentable inventions with significant commercial potential.

Building a Strong Patent Portfolio: A robust patent strategy should aim to protect not only the lead compounds but also related analogs, manufacturing processes, and new applications. This creates a "patent thicket" that can provide a significant competitive advantage.

Considering Licensing and Collaboration: In cases where a research program may overlap with existing patents, exploring licensing agreements or collaborations with the patent holders can be a viable strategy to gain access to critical technology and mitigate infringement risks.

Future Research Directions and Academic Challenges

Development of Next-Generation Synthetic Methodologies

The efficient and versatile synthesis of picolinamide (B142947) derivatives is paramount for extensive structure-activity relationship (SAR) studies and the generation of compound libraries for high-throughput screening. While traditional methods for amide bond formation are well-established, future research should focus on more sophisticated and sustainable synthetic strategies.

A significant challenge lies in overcoming the limitations of current methods, which may involve harsh reaction conditions or a limited substrate scope. Next-generation methodologies should aim for greater efficiency, selectivity, and functional group tolerance. A key area of development is the use of advanced catalytic systems. Palladium-catalyzed C-H activation, for instance, has been shown to be effective for the functionalization of aliphatic amines using a picolinamide directing group, opening avenues for creating complex molecules from simple precursors. nih.gov Similarly, nickel-catalyzed reactions have been developed for the cleavage of the picolinamide directing group, which is a crucial step in synthetic sequences where it is used as a temporary auxiliary. researchgate.net

Future research could explore the application of other transition metal catalysts to discover novel reactivity and selectivity patterns. Furthermore, the development of site-selective functionalization of the picolinamide core would enable the rapid diversification of derivatives. Methodologies that allow for the precise modification of the pyridine (B92270) ring at various positions are of immense importance for fine-tuning the electronic and steric properties of the molecule. nih.gov

The integration of flow chemistry and automated synthesis platforms presents another promising direction. These technologies would allow for the rapid and systematic synthesis of a large number of analogs of 4-Chloro-N-(4-fluorobenzyl)picolinamide, facilitating more comprehensive biological evaluation.

Table 1: Comparison of Synthetic Methodologies for Picolinamide Derivatives
MethodologyDescriptionAdvantagesChallenges for Future Research
Traditional AmidationCoupling of a picolinic acid derivative with an amine using coupling reagents.Well-established and reliable for many substrates.Can generate stoichiometric waste; may require protection of functional groups.
Palladium-Catalyzed C-H ActivationUse of the picolinamide group to direct the functionalization of C-H bonds. nih.govHigh atom economy; enables synthesis of complex structures from simple precursors. nih.govRequires specific directing groups; catalyst cost and removal can be an issue.
Nickel-Catalyzed Cross-CouplingCleavage and formation of bonds at the amide group, allowing for diverse modifications. researchgate.netEnables transformations not possible with traditional methods; uses a more abundant metal catalyst. researchgate.netSubstrate scope can be limited; catalyst sensitivity to air and moisture.
Flow ChemistryContinuous synthesis in a reactor system.Improved safety, scalability, and reaction control; enables rapid optimization.Requires specialized equipment; potential for clogging with solid byproducts.

Exploration of Novel Biological Targets and Therapeutic Areas

Picolinamide-based compounds have demonstrated a wide range of biological activities, suggesting that this compound could have therapeutic potential in various diseases. Research has identified several picolinamide derivatives as potent inhibitors of key enzymes involved in cancer progression. For example, novel series of picolinamide-based derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a crucial target in tumor angiogenesis. nih.gov Other studies have identified picolinamide derivatives that selectively inhibit Aurora-B kinase, a protein that plays a critical role in mitosis and is often overexpressed in tumors. nih.gov

Beyond oncology, picolinamide structures have been investigated for neurological disorders. For instance, specific derivatives have been developed as potential ligands for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), which is a target for Parkinson's disease therapy. nih.gov

The future exploration of this compound should involve broad-spectrum screening against a diverse panel of biological targets. This could include a wide range of protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or inflammatory pathways. Such unbiased screening could uncover unexpected biological activities and open up new therapeutic avenues.

Potential new therapeutic areas to explore include:

Infectious Diseases: Screening against bacterial or viral targets could identify novel antimicrobial or antiviral agents.

Inflammatory Disorders: Investigating the effect on key inflammatory mediators like cytokines or enzymes such as cyclooxygenases could reveal anti-inflammatory properties.

Metabolic Diseases: Probing targets involved in metabolic regulation, such as enzymes in the glucose or lipid metabolism pathways, could be relevant for diseases like diabetes.

Table 2: Potential Biological Targets and Therapeutic Areas for Picolinamide Scaffolds
Biological Target ClassSpecific ExamplesPotential Therapeutic AreaReference
Protein KinasesVEGFR-2, Aurora-B, C-RAFOncology nih.govnih.govnih.gov
Metabotropic Glutamate ReceptorsmGluR4Neurological Disorders (e.g., Parkinson's Disease) nih.gov
Enzymes in Metabolic Pathways11β-HSD1Metabolic Syndromes (e.g., Diabetes, Obesity) google.com
Microbial EnzymesDNA Gyrase, Dihydrofolate ReductaseInfectious Diseases mdpi.com
Inflammatory Pathway ProteinsCOX-2, TNF-αInflammatory DisordersN/A

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.gov These computational tools can significantly accelerate the process of identifying and optimizing lead compounds. For a scaffold like this compound, AI and ML can be applied in several key areas.

One of the primary applications is in the de novo design of novel molecules. Generative AI models can be trained on large datasets of known bioactive molecules to design new picolinamide derivatives with desired properties. nih.gov These models can explore a vast chemical space to propose structures that are predicted to have high affinity for a specific biological target and favorable pharmacokinetic profiles.

High-throughput virtual screening is another area where AI can make a significant impact. ML models can be trained to predict the biological activity of compounds, allowing for the rapid screening of virtual libraries containing millions of potential derivatives of this compound. nih.gov This can help prioritize which compounds to synthesize and test, saving considerable time and resources.

Furthermore, AI and ML are increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Building accurate predictive models for these properties can help in the early identification of compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. This allows for the early optimization of the lead compound to improve its drug-like properties.

Table 3: Applications of AI and Machine Learning in Picolinamide Derivative Design
Application AreaDescriptionPotential ImpactReference
De Novo Drug DesignUsing generative models to create novel molecules with desired properties.Accelerates the discovery of new lead compounds with improved efficacy and safety. nih.gov
Virtual ScreeningEmploying predictive models to rapidly assess large libraries of virtual compounds.Increases the efficiency of hit identification and reduces the cost of experimental screening. nih.gov
ADMET PredictionDeveloping models to forecast the pharmacokinetic and toxicity profiles of new compounds.Reduces late-stage attrition of drug candidates by identifying potential liabilities early on. nih.gov
Retrosynthesis PlanningUtilizing AI to devise efficient synthetic routes for target molecules.Streamlines the chemical synthesis process and can suggest more sustainable synthetic pathways. nih.gov

Interdisciplinary Approaches in Chemical Biology and Environmental Science

The future study of this compound will benefit greatly from interdisciplinary collaborations, particularly at the interface of chemical biology and environmental science.

In the realm of Chemical Biology , derivatives of this compound can be developed as chemical probes to investigate complex biological processes. By incorporating functionalities such as fluorescent tags, photo-crosslinkers, or affinity tags, these probes can be used to identify the cellular targets of the compound, visualize its subcellular localization, and elucidate its mechanism of action. This approach bridges the gap between chemistry and biology, providing powerful tools to dissect biological pathways. mdpi.com

From an Environmental Science perspective, it is crucial to consider the environmental fate and impact of novel chemical entities. Research should be directed towards assessing the biodegradability of this compound and its potential metabolites. Understanding the persistence and potential ecotoxicity of such compounds is essential for sustainable chemical development.

Moreover, the principles of Green Chemistry should be integrated into the synthesis and lifecycle of these compounds. researchgate.net This involves designing synthetic routes that minimize waste, use less hazardous solvents, and are energy-efficient. acs.org An interdisciplinary approach that combines chemistry, toxicology, and environmental science will be necessary to ensure that the development of new picolinamide-based therapeutics is conducted in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-N-(4-fluorobenzyl)picolinamide, and how can purity be maximized?

  • Methodological Answer : A reflux-based method using toluene as a solvent is effective. For example, 3,6-dichloropicolinoyl chloride and 4-fluorobenzenamine can be reacted in a 1:1 molar ratio under reflux for 1 hour, yielding 90% pure product after ethanol washing and vacuum drying . Elemental analysis (C, H, N) and slow evaporation of methanol solutions are recommended for crystallization and purity validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of elemental analysis, NMR (for verifying substituent positions), and IR spectroscopy (to confirm amide C=O bonds at ~1.200 Å) . For advanced structural confirmation, X-ray crystallography is critical to identify intramolecular hydrogen bonds (N–H⋯N, C–H⋯O/F) and short C–Cl contacts .

Q. How can reaction conditions influence substitution patterns at the chlorinated pyridine ring?

  • Methodological Answer : Chlorine atoms at the pyridine ring’s 3- and 6-positions (as in analogous compounds) are susceptible to nucleophilic substitution. Optimize temperature (reflux conditions) and solvent polarity (toluene vs. DMF) to control regioselectivity . Kinetic vs. thermodynamic control studies can resolve competing pathways .

Advanced Research Questions

Q. What crystallographic data reveal the compound’s stability and intermolecular interactions?

  • Methodological Answer : X-ray diffraction shows intramolecular N–H⋯N hydrogen bonds and C–H⋯O/F interactions, stabilizing the keto form (C=O bond length: 1.200 Å). Refinement using a riding model (C–H = 0.93 Å, N–H = 0.86 Å) ensures accurate H-atom placement . Compare packing diagrams to identify π-π stacking or halogen bonding .

Q. How does the compound interact with bacterial enzyme targets like acps-pptase?

  • Methodological Answer : Analogous trifluoromethyl-containing picolinamides inhibit bacterial proliferation by dual-targeting acps-pptase enzymes involved in lipid biosynthesis . Molecular docking simulations (using software like AutoDock) can map binding affinities, while MIC assays validate antibacterial activity .

Q. What computational methods optimize reaction pathways for derivative synthesis?

  • Methodological Answer : Employ density functional theory (DFT) to model substitution reactions at chlorinated sites. Software like COMSOL Multiphysics enables virtual screening of oxidation/reduction pathways (e.g., predicting carboxylic acid or amine products) . AI-driven tools (e.g., PubChem’s cheminformatics pipelines) automate reaction condition optimization .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data?

  • Methodological Answer : Cross-validate X-ray data (e.g., bond lengths) with NMR/IR results. For instance, discrepancies in keto-enol tautomerism can arise if crystallization solvents (e.g., methanol) stabilize specific conformers. Use temperature-dependent NMR to probe dynamic equilibria .

Q. What factorial design approaches improve structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply a 2^k factorial design to test variables like substituent electronegativity (Cl vs. F) and steric effects on bioactivity. For example, vary the fluorobenzyl group’s position (para vs. meta) and measure inhibition constants (Kᵢ) against target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.